Cas no 4117-15-1 (undeca-1,10-diyne)

undeca-1,10-diyne Chemical and Physical Properties
Names and Identifiers
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- undeca-1,10-diyne
- 1,10-undecadiyne
- EN300-19372959
- undec-1,10-diyne
- DTXSID5063312
- 4117-15-1
-
- Inchi: InChI=1S/C11H16/c1-3-5-7-9-11-10-8-6-4-2/h1-2H,5-11H2
- InChI Key: PZWZXAPXSJTOOI-UHFFFAOYSA-N
- SMILES: C#CCCCCCCCC#C
Computed Properties
- Exact Mass: 148.12528
- Monoisotopic Mass: 148.125
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 139
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0A^2
- XLogP3: 4.1
Experimental Properties
- Density: 0.8182
- Melting Point: -17°C
- Boiling Point: 218.87°C (estimate)
- Flash Point: 72°C
- Refractive Index: 1.4530
- PSA: 0
undeca-1,10-diyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-19372959-5g |
undeca-1,10-diyne |
4117-15-1 | 95% | 5g |
$3147.0 | 2023-11-13 | |
Aaron | AR00D6NV-5g |
1,10-Undecadiyne |
4117-15-1 | 95% | 5g |
$4353.00 | 2023-12-15 | |
Enamine | EN300-19372959-0.25g |
undeca-1,10-diyne |
4117-15-1 | 95% | 0.25g |
$538.0 | 2023-11-13 | |
1PlusChem | 1P00D6FJ-5g |
1,10-Undecadiyne |
4117-15-1 | 95% | 5g |
$3952.00 | 2024-05-02 | |
Enamine | EN300-19372959-0.5g |
undeca-1,10-diyne |
4117-15-1 | 95% | 0.5g |
$847.0 | 2023-11-13 | |
1PlusChem | 1P00D6FJ-50mg |
1,10-Undecadiyne |
4117-15-1 | 95% | 50mg |
$363.00 | 2024-05-02 | |
1PlusChem | 1P00D6FJ-1g |
1,10-Undecadiyne |
4117-15-1 | 95% | 1g |
$1405.00 | 2024-05-02 | |
Aaron | AR00D6NV-1g |
1,10-Undecadiyne |
4117-15-1 | 95% | 1g |
$1519.00 | 2025-02-14 | |
Aaron | AR00D6NV-50mg |
1,10-Undecadiyne |
4117-15-1 | 95% | 50mg |
$372.00 | 2025-02-14 | |
1PlusChem | 1P00D6FJ-250mg |
1,10-Undecadiyne |
4117-15-1 | 95% | 250mg |
$727.00 | 2024-05-02 |
undeca-1,10-diyne Related Literature
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J. Hilko Schulte,Daniel B. Werz,Frank Rominger,Rolf Gleiter Org. Biomol. Chem. 2003 1 2788
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2. 607. Researches on acetylenic compounds. Part XL. The synthesis of some ω-acetylenic acidsG. Eglinton,M. C. Whiting J. Chem. Soc. 1953 3052
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3. Mechanism of nucleophilic attack by diethylamine on cationic palladium(II) allyl complexes containing α-diimine ligandsBruno Crociani,Simonetta Antonaroli,Francesca Di Bianca,Luciano Canovese,Fabiano Visentin,Paolo Uguagliati J. Chem. Soc. Dalton Trans. 1994 1145
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Limin Wang,Ulrich S. Schubert,Stephanie Hoeppener Chem. Soc. Rev. 2021 50 6507
Additional information on undeca-1,10-diyne
Recent Advances in the Application of Undeca-1,10-diyne (CAS: 4117-15-1) in Chemical Biology and Pharmaceutical Research
Undeca-1,10-diyne (CAS: 4117-15-1) is a linear aliphatic diyne compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its two terminal alkyne groups, serves as a valuable building block in click chemistry, polymer synthesis, and drug discovery. Recent studies have explored its potential in bioorthogonal reactions, material science, and as a precursor for bioactive molecules. This research brief aims to summarize the latest findings and advancements related to undeca-1,10-diyne, highlighting its role in cutting-edge scientific endeavors.
One of the most notable applications of undeca-1,10-diyne is its use in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. A 2023 study published in the Journal of the American Chemical Society demonstrated that undeca-1,10-diyne can be efficiently conjugated with azide-functionalized biomolecules, enabling the rapid synthesis of complex molecular architectures. The study reported a high yield (over 90%) and excellent regioselectivity, making it a promising tool for labeling proteins, nucleic acids, and other biomolecules in live cells. The researchers also highlighted the compound's stability under physiological conditions, which is critical for in vivo applications.
In the field of polymer science, undeca-1,10-diyne has been utilized as a monomer for the synthesis of conjugated polymers with unique optical and electronic properties. A recent publication in Advanced Materials (2024) described the development of a novel polydiyne-based material using undeca-1,10-diyne as the primary building block. The resulting polymer exhibited exceptional conductivity and photoluminescence, making it suitable for applications in organic electronics and biosensors. The study also explored the material's biocompatibility, suggesting potential uses in biomedical devices and tissue engineering.
Pharmaceutical research has also benefited from the unique properties of undeca-1,10-diyne. A 2023 study in the European Journal of Medicinal Chemistry investigated its role as a precursor for the synthesis of anticancer agents. The researchers designed a series of undeca-1,10-diyne derivatives and evaluated their cytotoxicity against various cancer cell lines. One derivative, in particular, showed potent activity against breast cancer cells (IC50 = 1.2 µM) while exhibiting minimal toxicity toward normal cells. Mechanistic studies revealed that this compound induces apoptosis via the mitochondrial pathway, highlighting its potential as a lead compound for further drug development.
Beyond its applications in synthesis and drug discovery, undeca-1,10-diyne has also been explored in bioimaging. A 2024 study in Chemical Science reported the development of a undeca-1,10-diyne-based fluorescent probe for real-time imaging of lipid droplets in live cells. The probe demonstrated high specificity, photostability, and low cytotoxicity, making it a valuable tool for studying lipid metabolism and related diseases. The researchers also noted the probe's potential for multiplex imaging when combined with other fluorescent markers.
In conclusion, undeca-1,10-diyne (CAS: 4117-15-1) continues to be a molecule of significant interest in chemical biology and pharmaceutical research. Its versatility in click chemistry, polymer science, drug discovery, and bioimaging underscores its broad utility across multiple disciplines. Recent advancements have not only expanded our understanding of its applications but also opened new avenues for innovation. Future research is expected to further explore its potential, particularly in the development of novel therapeutics and advanced materials. As the field progresses, undeca-1,10-diyne is likely to remain a key player in bridging chemistry and biology for practical applications.




